7α-羟基-3-氧代-5β-胆烷-24-酸

描述

7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid (7α-OHC) is a naturally occurring bile acid that is produced in the liver and is found in the body in small amounts. It is an important component of bile and is involved in the metabolism of fat and cholesterol. 7α-OHC is also known as chenodeoxycholic acid (CDCA), which is the primary bile acid synthesized in the liver. 7α-OHC is a precursor to other bile acids, such as lithocholic acid and ursodeoxycholic acid. It plays an important role in the regulation of bile acid synthesis, transport, and metabolism.

科学研究应用

它可用于生产各种氧代酸,并可能在胆酸氧化中发挥作用 (Medici 等人,2001)。

该化合物用于研究胆汁酸生物合成中的侧链裂解 (Kurosawa 等人,2001)。

它有助于识别源自 β-谷甾醇的三羟基酸性代谢物 (Shalon & Elliott, 1976)。

该酸可用于合成酯连接的熊去氧胆酸二聚体 (Nahar & Turner, 2003)。

它是鹅去氧胆酸的脱水产物,可用于化学研究 (Harano 等人,1977)。

3α,7α-二羟基-12-氧代-5β-胆酸钠,一种相关化合物,可促进血脑屏障通透性,影响奎宁摄取、吗啡的镇痛作用和睡眠时间 (Mikov 等人,2004)。

作为胆固醇生成胆汁酸途径中的中间产物,它具有重要意义 (Cohen 等人,1975)。

3α,7α,15α-三羟基-5β-胆烷-24-酸,一种新型初级胆汁酸,存在于天鹅、树鸭和鹅中 (Kakiyama 等人,2006)。

在胆汁淤积中发现它,表明胆汁酸代谢存在进一步的途径 (Summerfield 等人,1976)。

使用黄单胞菌的微生物 7α-OH 差向异构化使用该化合物进行特定胆汁酸的微生物还原 (Medici 等人,2002)。

与它相关的差向异构酸是潜在的胆汁酸代谢物 (Iida 等人,2002)。

它是一种新的胆汁盐,存在于巨骨舌鱼中 (Haslewood & Tökes, 1972)。

肝细胞色素 P450 酶,特别是 CYP3A4,催化胆酸和鹅去氧胆酸的生物转化,可能促进它们的消除 (Deo & Bandiera, 2008)。

作用机制

Target of Action

7a-Hydroxy-3-oxo-5b-cholanoic acid, also known as 3-oxochenodeoxycholic acid or 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, is a bile acid derivative . It primarily targets the bile acid synthesis pathway and cholesterol metabolism .

Mode of Action

This compound interacts with its targets by inhibiting the production of endogenous bile acids and the secretion of biliary cholesterol . It can be absorbed and used to synthesize the choleretic drug Obeticholic acid .

Biochemical Pathways

7a-Hydroxy-3-oxo-5b-cholanoic acid affects the bile acid synthesis pathway and cholesterol metabolism . It has been identified as a cholesterol metabolite in bile acids produced in HepG2 cells, a well-differentiated human hepatoblastoma cell line .

Pharmacokinetics

It is known that the compound can be absorbed and used to synthesize the choleretic drug obeticholic acid . This suggests that it has good bioavailability.

Result of Action

The primary result of the action of 7a-Hydroxy-3-oxo-5b-cholanoic acid is the inhibition of endogenous bile acid production and biliary cholesterol secretion . This can lead to a decrease in cholesterol levels, which is beneficial in the treatment of conditions such as primary biliary cirrhosis and nonalcoholic fatty liver disease .

Action Environment

The action, efficacy, and stability of 7a-Hydroxy-3-oxo-5b-cholanoic acid can be influenced by various environmental factors. For instance, the presence of other compounds in the system, such as glycine and taurine, can lead to the formation of conjugated 7 alpha-hydroxy-3-oxo-5 beta-cholanoic acid

安全和危害

The toxicity and safety data for 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid are limited . Therefore, appropriate safety procedures should be followed when handling it, including wearing suitable protective equipment and avoiding inhalation or contact with skin or eyes . It should be stored in a dry, cool place, away from strong light and high temperatures .

未来方向

The future directions of 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid research could involve further exploration of its role as a human metabolite . Additionally, the potential application of the microbial reduction of 6alpha-fluoro and 6beta-fluoro-3alpha-hydroxy-7-oxo-5beta-cholan-24-oic acid methyl esters to the corresponding 7alpha-OH and 7beta-OH derivatives could be investigated .

属性

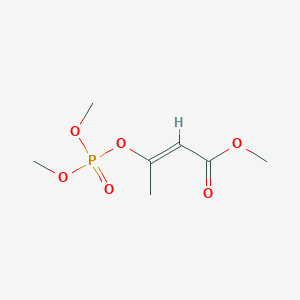

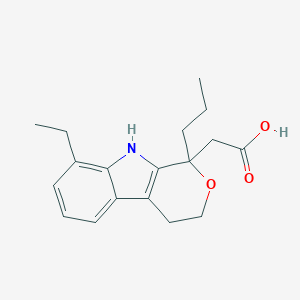

IUPAC Name |

(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVADAPHVNKTEP-CIGXQKLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601272325 | |

| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

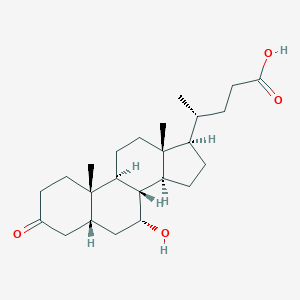

Physical Description |

Solid | |

| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4185-00-6 | |

| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxochenodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXOCHENODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MY7NM9XNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 - 90 °C | |

| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-oxochenodeoxycholic acid in the context of the gut microbiome?

A1: The provided research focuses on the role of the gut microbiome and its metabolites in predicting postoperative infections in liver transplant patients []. While the research doesn't directly investigate 3-oxochenodeoxycholic acid, it highlights the importance of secondary bile acids, a class of compounds to which 3-oxochenodeoxycholic acid belongs. Secondary bile acids are produced by the gut microbiome through the metabolism of primary bile acids. Although not explicitly mentioned, the research suggests that reduced levels of secondary bile acids, potentially including 3-oxochenodeoxycholic acid, may be associated with an increased risk of postoperative infections in this patient population [].

Q2: How is 3-oxochenodeoxycholic acid involved in the epimerization of chenodeoxycholic acid by Clostridium perfringens?

A2: Research indicates that Clostridium perfringens utilizes a redox mechanism to epimerize chenodeoxycholic acid at the 3-hydroxy position []. Specifically, 3-oxochenodeoxycholic acid serves as a key intermediate in this process []. This finding is significant as it helps elucidate the metabolic pathways employed by gut bacteria in modifying bile acids, which has implications for understanding their potential roles in host health and disease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。